A Technical Guide to 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, a key heterocyclic building block in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust framework for its synthesis, characterization, and application. The document covers its physicochemical properties, a detailed synthetic protocol for its preparation via bromination of the corresponding ketone precursor, an analysis of its reactivity as an α-bromo ketone, and its utility in the synthesis of bioactive molecules, particularly pyrazolylthiazole derivatives. This guide is intended to be a valuable resource for researchers leveraging pyrazole-based scaffolds in drug discovery and development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered heterocyclic ring system containing two adjacent nitrogen atoms. It is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] The versatility of the pyrazole ring, allowing for substitution at multiple positions, enables fine-tuning of physicochemical and pharmacological properties. Pyrazole-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]
The subject of this guide, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one, is a functionalized pyrazole derivative that serves as a valuable intermediate in organic synthesis. The presence of an α-bromo ketone moiety makes it a potent electrophile, susceptible to reaction with various nucleophiles to construct more complex molecular architectures.
Physicochemical Properties
| Property | Predicted/Inferred Value | Source/Rationale |
| Molecular Formula | C₇H₉BrN₂O | PubChemLite[4] |
| Molecular Weight | 217.06 g/mol | PubChemLite[4] |
| Monoisotopic Mass | 215.98982 Da | PubChemLite[4] |
| Appearance | Likely a solid at room temperature | Based on similar α-bromo ketones |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General solubility of similar organic compounds |
| XlogP (predicted) | 1.1 | PubChemLite[4] |
Synthesis and Purification
The most logical and widely practiced method for the synthesis of α-bromo ketones is the direct bromination of the corresponding ketone. In this case, 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one would be synthesized from 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one. While a specific protocol for this exact substrate is not detailed in the provided search results, a general and representative procedure can be adapted from the bromination of other heterocyclic ketones.[5]
Synthetic Workflow
The synthesis involves the electrophilic α-bromination of the ketone precursor. The reaction is typically carried out in a suitable solvent with a brominating agent such as elemental bromine.
Caption: General workflow for the synthesis of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one.
Detailed Experimental Protocol (Representative)
Disclaimer: This is a representative protocol based on established chemical principles for the α-bromination of ketones. Researchers should consult peer-reviewed literature and perform appropriate risk assessments before conducting any experiment.
Materials and Equipment:
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1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq)
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Bromine (1.05 eq)
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Chloroform (or other suitable solvent)
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10% aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: Dissolve 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one in chloroform in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.
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Bromine Addition: In a dropping funnel, prepare a solution of bromine in chloroform. Add the bromine solution dropwise to the stirred solution of the ketone over 30-60 minutes, ensuring the temperature remains between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Pour the reaction mixture into ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted bromine), water, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectral Analysis (Predicted)
While experimental spectra are not available in the searched literature, the expected NMR and IR data can be predicted based on the structure. A detailed analysis of experimental spectra is crucial for unambiguous structure confirmation.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl groups on the pyrazole ring, the methylene protons adjacent to the bromine and carbonyl groups, and the pyrazole ring proton.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| N-CH₃ | ~3.8 | Singlet | Methyl group attached to a nitrogen atom in a heterocyclic ring. |
| C-CH₃ | ~2.4 | Singlet | Methyl group attached to a carbon atom in the pyrazole ring. |
| CH₂Br | ~4.5 | Singlet | Methylene protons deshielded by the adjacent carbonyl and bromine. |
| Pyrazole C-H | ~8.0 | Singlet | Aromatic proton on the pyrazole ring. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~190 | Carbonyl carbon of a ketone. |
| Pyrazole C-Br | ~150 | Aromatic carbon attached to a methyl group. |
| Pyrazole C-N | ~140 | Aromatic carbon adjacent to a nitrogen atom. |
| Pyrazole C-H | ~130 | Aromatic methine carbon. |
| Pyrazole C-q | ~115 | Quaternary aromatic carbon. |
| N-CH₃ | ~35 | Methyl carbon attached to nitrogen. |
| C-CH₃ | ~15 | Methyl carbon attached to the pyrazole ring. |
| CH₂Br | ~30 | Methylene carbon attached to bromine. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (ketone) | 1680 - 1700 | Strong |
| C-Br | 500 - 600 | Medium to Strong |
| C-H (sp³) | 2850 - 3000 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N (aromatic) | 1400 - 1600 | Medium to Weak |
Chemical Reactivity and Synthetic Applications
The primary utility of 2-bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one in drug discovery lies in its role as a versatile synthetic intermediate. The α-bromo ketone functionality is a key reactive handle for various synthetic transformations.
Hantzsch Thiazole Synthesis
A prominent application of α-halo ketones is the Hantzsch thiazole synthesis, where they react with a thioamide to form a thiazole ring. This reaction is a cornerstone in the synthesis of a wide variety of biologically active thiazole derivatives. Pyrazolylthiazoles, in particular, have been investigated for their potential as antimicrobial and anti-inflammatory agents.[8]
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- 3. 1311317-12-0|2-Bromo-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one hydrobromide|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 2-bromo-1-(1,3-dimethyl-1h-pyrazol-4-yl)ethan-1-one (C7H9BrN2O) [pubchemlite.lcsb.uni.lu]
- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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